![molecular formula C16H12F3NO B2422769 2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 338963-33-0](/img/structure/B2422769.png)

2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

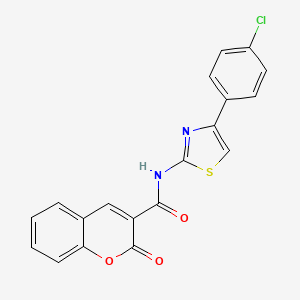

The compound seems to be a pyrrole derivative with a trifluoromethyl group attached to the phenyl ring . Pyrrole is a heterocyclic aromatic organic compound, and the trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . Another method involves the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide with 3-chloroperoxybenzoic acid in dichloromethane .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various condensation reactions and transformations . For instance, thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate afforded methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to be electron-withdrawing and can significantly affect the properties of the compounds they are part of .

Applications De Recherche Scientifique

Photosensitizing Properties and Electrical Conductivity

Alkyl- and 5-phenyl-substituted 2-methyl-1H-pyrroles, which include compounds structurally related to 2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, have been used in the synthesis of tricyanovinylpyrroles. These pyrroles exhibit significant photosensitizing properties and electrical conductivity, highlighting their potential in materials science and electronic applications (Trofimov et al., 2001).

Synthesis of Medicinal Molecules

Pyrrolidin-2-ones and their derivatives, including structures related to 2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole, are crucial in synthesizing various medicinal molecules. These compounds have found applications in pharmacy due to their capacity to incorporate diverse substituents, which is significant for creating new drugs with enhanced biological activities (Rubtsova et al., 2020).

Formation of Greenish Metal-Lustrous Organic Crystals

Compounds structurally similar to 2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole have been synthesized and observed to form crystals with a greenish metallic luster. These crystals demonstrate unique optical properties, such as strong absorption in specific wavelengths, making them potentially valuable in materials science and photonics (Ogura et al., 2006).

Application in Chemical Synthesis

The chemical structure of 2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is instrumental in the synthesis of various organic compounds. It's used in reactions that lead to the formation of different substituted furans and pyrroles, essential synthons in chemical synthesis and widely found in natural products and pharmaceutical agents (Kelly et al., 2008).

Intramolecular Interactions in Electronic Structure

The compound and its derivatives are also studied for their electronic and spatial structure, particularly focusing on intramolecular interactions. Such studies are crucial in understanding the electronic properties of materials and their applications in fields like nanotechnology and molecular electronics (Afonin et al., 2002).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound can undergo various reactions such as knoevenagel condensations with compounds containing an active methyl or methylene group .

Biochemical Pathways

The compound is involved in several reactions, including condensation reactions and thermolysis . It can react with methyl iodide, benzyl chloride, or acetic anhydride to give N-substituted products . The compound can also undergo hydrolysis to form corresponding acids or react with hydrazine hydrate to form corresponding carbohydrazides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of microwave irradiation in some condensation reactions has been shown to shorten the reaction time while affording comparable yields .

Propriétés

IUPAC Name |

2-(furan-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO/c1-11-7-8-14(15-6-3-9-21-15)20(11)13-5-2-4-12(10-13)16(17,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWPWVJBEDPQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2422687.png)

![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2422693.png)

![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)

![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)

![2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2422701.png)

![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)

![N-(2-carbamoylbenzofuran-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2422706.png)